5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Description
5-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic compound characterized by an indole core substituted with a fluorine atom at the C5 position and a 1,2,3,6-tetrahydropyridinyl group at the C3 position. This scaffold is a key pharmacophore in medicinal chemistry, particularly for targeting serotonin (5-HT) receptors. The 3-(1,2,3,6-tetrahydropyridin-4-yl) moiety enhances binding affinity to 5-HT receptors, while the C5 substituent modulates selectivity and potency .
Properties
IUPAC Name |
5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBJPJHWOFGLFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463016 | |
| Record name | 5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127626-06-6 | |
| Record name | 5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the fluorine atom and the tetrahydropyridinyl group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the tetrahydropyridinyl group may enhance its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
5-Substituted Indole Derivatives Targeting 5-HT6 Receptors
5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- Structure : Chlorine at C5, methyl group at C2.
- Activity : Potent 5-HT6 receptor agonist (IC₅₀ = 7.4 nM in binding assays; EC₅₀ = 1.0 nM in cAMP production).
- Key Finding: The 2-methyl substitution improves agonist efficacy compared to non-alkylated analogues .
N1-Azinylsulfonyl Derivatives (e.g., Compound 25)
- Structure: 5-Methoxy substitution with a sulfonylisoquinoline group at N1.
- Activity : Selective 5-HT6 antagonist (MED = 1 mg/kg in pro-cognitive tests; 0.1 mg/kg in antidepressant assays).
- Key Finding : N1-sulfonyl groups enhance antagonist activity and blood-brain barrier penetration .
5-Fluoro-3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-Indole
| Compound | C5 Substituent | Additional Modifications | Target | Activity (IC₅₀/Ki) | Functional Role |
|---|---|---|---|---|---|
| 5-Chloro-2-methyl-... | Cl | 2-Methyl | 5-HT6 | 7.4 nM (IC₅₀) | Agonist |
| Compound 25 (N1-sulfonyl) | OMe | N1-Sulfonylisoquinoline | 5-HT6 | MED = 0.1–1 mg/kg | Antagonist |
| Target Compound (5-Fluoro) | F | None | 5-HT6 (?) | N/A | Potential antagonist |
5-Substituted Indoles with Dual or Alternative Receptor Affinity
RU 24969 (5-Methoxy-3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-Indole)
- Structure : Methoxy at C3.
- Activity : Dual 5-HT1A/1B agonist (Ki = 0.38 nM and 2.5 nM, respectively).
- Key Finding : Methoxy substitution shifts selectivity toward 5-HT1 receptors over 5-HT6 .
5-Fluoro-1-(4'-Fluorophenyl)-... (Lu 21-046)
- Structure : 5-Fluoro with 1-(4-fluorophenyl) substitution.
- Activity : Developed for psychiatric disorders; fluorophenyl group may enhance metabolic stability .
| Compound | C5 Substituent | Additional Modifications | Target | Activity (Ki) | Functional Role |
|---|---|---|---|---|---|
| RU 24969 | OMe | None | 5-HT1A/1B | 0.38/2.5 nM | Agonist |
| Lu 21-046 | F | 1-(4-Fluorophenyl) | Undisclosed | N/A | Antidepressant |
Impact of Core Modifications
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-Pyrrolo[2,3-b]pyridine
- Structure : Indole replaced with pyrrolopyridine.
- Activity : Loss of 5-HT1A affinity but retained serotonin transporter (SERT) inhibition (Ki = 9.2 nM for compound 11).
- Key Finding : Core heterocycle changes drastically alter receptor selectivity .
6-Fluoro-3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-Indole
- Structure : Fluorine at C6 instead of C4.
- Note: Limited data, but positional isomerism may affect binding kinetics .
Structure-Activity Relationship (SAR) Insights
C5 Substituents :
- Electron-withdrawing groups (F, Cl) enhance 5-HT6 affinity.
- Electron-donating groups (OMe) favor 5-HT1 receptors.
N1 Modifications: Bulky groups (e.g., sulfonylisoquinoline) confer antagonist activity at 5-HT5.
Core Heterocycle :
- Indole > pyrrolopyridine for 5-HT1A/SERT dual activity.
Biological Activity
5-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H13FN2
- Molecular Weight : 216.26 g/mol
- CAS Number : 127626-06-6
The biological activity of this compound is primarily linked to its interaction with various biological targets:
- CNS Activity : The compound has been studied for its potential neuropharmacological effects. It may act on multiple central nervous system (CNS) targets, which could be beneficial in treating neuropsychiatric disorders .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve the inhibition of bacterial protein synthesis or interference with cell wall synthesis .
- Cytotoxicity : Research indicates that it has cytotoxic effects on certain cancer cell lines. Its IC50 values suggest significant potency against specific types of cancer cells, making it a candidate for further development in oncology .
In Vitro Studies
Several studies have investigated the in vitro biological activity of this compound:
- Cytotoxicity : In a study examining various derivatives for cytotoxic effects, compounds similar to 5-fluoro derivatives showed IC50 values ranging from 10 to 50 µM against human cancer cell lines .
- Antimicrobial Activity : The compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria with varying degrees of inhibition zones in agar diffusion tests .
Case Studies
- Neuropsychiatric Disorders : A review highlighted the potential of multifunctional drugs targeting CNS disorders. Compounds like this compound may offer new therapeutic avenues for conditions such as depression and anxiety by modulating neurotransmitter systems .
- Cancer Research : A recent study focused on the cytotoxicity of indole derivatives against leukemia cells. The results indicated that 5-fluoro substitutions enhance the anticancer properties compared to non-fluorinated analogs .
Data Table: Biological Activity Overview
Q & A
Q. What strategies validate target engagement in cellular models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
